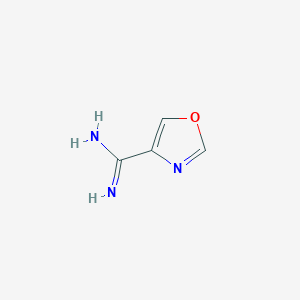

Oxazole-4-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

1,3-oxazole-4-carboximidamide |

InChI |

InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |

InChI Key |

RYJYRCLEAAGNMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CO1)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

Oxazole-4-carboximidamide: A Technical Guide to Its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of oxazole-4-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a thorough foundational understanding.

Core Chemical Properties

This compound belongs to the oxazole class of five-membered aromatic heterocycles containing an oxygen and a nitrogen atom. The carboximidamide functional group, a bioisostere of the carboxylic acid and carboxamide moieties, imparts unique chemical characteristics relevant to its potential biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Oxazole-4-carboxylic acid[1] | Oxazole-4-carboxamide[2] |

| Molecular Formula | C₄H₅N₃O | C₄H₃NO₃ | C₄H₄N₂O₂ |

| Molecular Weight | 111.10 g/mol | 113.07 g/mol | 112.09 g/mol |

| Melting Point (°C) | Data not available | 142 | Data not available |

| Boiling Point (°C) | Data not available | 289.3 ± 13.0 at 760 mmHg | Data not available |

| Density (g/cm³) | Data not available | 1.5 ± 0.1 | Data not available |

| pKa (of conjugate acid) | Estimated to be higher than oxazole (0.8) due to the basicity of the carboximidamide group. | Data not available | Data not available |

| LogP | -0.20 (for Oxazole-4-carboxylic acid) | -0.20 | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A viable synthetic pathway commences with the synthesis of oxazole-4-carbonitrile, which can be achieved through various reported methods. Subsequently, the nitrile is converted to an imidate ester hydrochloride (a Pinner salt) and then to the final carboximidamide.

Experimental Protocol: Synthesis of this compound via Pinner Reaction

This protocol is a generalized procedure based on the Pinner reaction of heterocyclic nitriles.[3][4]

Step 1: Synthesis of Oxazole-4-carbonitrile

A variety of methods can be employed for the synthesis of the oxazole-4-carbonitrile precursor. One such method involves the copper(II)-mediated reaction of an acetophenone with a cyanide source like potassium ferricyanide.[5][3]

Step 2: Formation of Ethyl oxazole-4-carboximidate hydrochloride (Pinner Salt)

-

A solution of oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.

-

The reaction vessel is sealed and allowed to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

The solvent is removed under reduced pressure to yield the crude ethyl oxazole-4-carboximidate hydrochloride as a solid. This Pinner salt is typically used in the next step without further purification due to its hygroscopic nature.

Step 3: Conversion to this compound

-

The crude Pinner salt is dissolved in a minimal amount of anhydrous ethanol.

-

The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.

-

The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Properties (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following table summarizes the predicted key spectroscopic features based on the known properties of the oxazole ring and the carboximidamide functional group.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies | Rationale / Comments |

| ¹H NMR | δ 8.0-8.5 (s, 1H, H5 of oxazole)δ 7.0-8.0 (br s, 3H, -C(=NH)NH₂) | The proton at the 5-position of the oxazole ring is expected to appear as a singlet in the aromatic region. The protons of the carboximidamide group are expected to be broad and may exchange with D₂O. |

| ¹³C NMR | δ 150-165 (C=N of carboximidamide)δ 140-155 (C2 and C4 of oxazole)δ 120-135 (C5 of oxazole) | The carbon of the C=N bond in the carboximidamide will be significantly downfield. The carbons of the oxazole ring will appear in the typical aromatic region for this heterocycle. |

| FT-IR (cm⁻¹) | 3300-3500 (N-H stretching)1640-1680 (C=N stretching)1500-1600 (C=C and C=N ring stretching) | The N-H stretches of the amidine group will appear as broad bands. The C=N stretch of the imidamide is a characteristic absorption. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 111. | Fragmentation may involve the loss of ammonia (NH₃), cyanamide (CH₂N₂), or cleavage of the oxazole ring. |

Biological Activity and Potential Signaling Pathways

While there is no direct biological data for this compound, the oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The carboximidamide group is often used as a bioisosteric replacement for carboxamides and carboxylic acids, which can enhance binding to biological targets and improve pharmacokinetic properties.

Heterocyclic carboximidamides have been reported to possess various biological activities, including antibacterial and anticancer effects.[2][4] It is plausible that this compound could exhibit similar properties.

Hypothetical Signaling Pathway Inhibition

Many anticancer agents containing heterocyclic motifs are known to target signaling pathways crucial for cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. It is hypothesized that this compound, due to its structural features, could potentially act as an inhibitor of a key kinase in this pathway, such as Akt.

Disclaimer: The signaling pathway depicted is a generalized representation and the inhibitory action of this compound is purely hypothetical, based on the known activities of structurally related compounds. Further experimental validation is required to confirm any biological activity and mechanism of action.

Conclusion

This compound represents a molecule with significant potential in the field of drug discovery. Its synthesis is feasible through established chemical transformations, and its structural similarity to other bioactive oxazoles and carboximidamides suggests a likelihood of interesting biological properties. This technical guide provides a foundational understanding of its core properties, offering a starting point for researchers and scientists to explore its potential applications. Further experimental investigation is warranted to fully characterize this promising compound.

References

Unraveling the Story of Oxazole-4-carboximidamide: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carboximidamide, a niche heterocyclic compound, holds potential within the expansive landscape of medicinal chemistry. While not a household name in the pharmaceutical world, its structural motifs appear in various patented compounds, suggesting its relevance in the ongoing quest for novel therapeutics. This technical guide delves into the available scientific literature to piece together the discovery and history of this intriguing molecule, offering insights into its synthesis, potential biological activities, and the experimental foundations upon which future research can be built. Due to the limited direct historical information available, this guide focuses on the plausible synthetic routes and the context of its emergence in chemical literature and patents.

Plausible Early Synthesis: The Pinner Reaction

While a definitive "discovery" paper for this compound remains elusive in the public domain, its synthesis can be logically inferred through established chemical reactions. The most probable route for its initial preparation would have been the Pinner reaction , a classic method for converting nitriles into imidates and subsequently into amidines. This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol.[1]

The logical precursor for the synthesis of this compound would be Oxazole-4-carbonitrile . The Pinner reaction provides a direct pathway to convert the nitrile functional group into the desired carboximidamide group.

Experimental Protocol: A Representative Pinner Reaction for Heterocyclic Carboximidamide Synthesis

The following is a generalized experimental protocol for the synthesis of a heterocyclic carboximidamide from a corresponding nitrile, based on the principles of the Pinner reaction.[1][2][3][4]

Materials:

-

Oxazole-4-carbonitrile (starting material)

-

Anhydrous ethanol (or other suitable alcohol)

-

Anhydrous hydrogen chloride (gas or a solution in a non-reactive solvent like diethyl ether)

-

Anhydrous diethyl ether (solvent)

-

Ammonia (gas or a solution in ethanol)

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt): A solution of Oxazole-4-carbonitrile in anhydrous diethyl ether is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution, or a saturated solution of HCl in ether is added dropwise, while maintaining the low temperature. The reaction mixture is stirred for several hours to allow for the formation of the ethyl imidate hydrochloride salt (Pinner salt), which may precipitate out of the solution.

-

Isolation of the Pinner Salt (Optional): The precipitated Pinner salt can be isolated by filtration under anhydrous conditions and washed with cold, dry diethyl ether.

-

Ammonolysis to Form the Carboximidamide: The isolated Pinner salt (or the reaction mixture containing it) is then treated with a solution of ammonia in ethanol. The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is then purified, for example, by crystallization or column chromatography, to yield this compound.

Diagram: Plausible Synthesis of this compound via the Pinner Reaction

Caption: A potential synthetic route to this compound.

Emergence in Chemical Literature and Patents

The history of this compound is primarily documented through its appearance in patent literature, where it is often cited as a building block or a component of larger, more complex molecules with therapeutic potential. These patents, while not detailing its initial discovery, provide a timeline of its recognized utility in drug discovery programs.

Key Mentions in Patent Literature:

| Patent/Application | Therapeutic Area of Interest | Role of this compound Moiety |

| WO2016113205A1 | CCR2 Receptor Antagonists | A structural component of substituted pentafluorethylpyrimidinone derivatives. |

| CN101321525B | L-CPT1 Inhibitors | A building block for heteroaryl-substituted piperidine derivatives. |

Table 1: Summary of this compound in Patent Literature

These patents suggest that the compound became of interest to medicinal chemists as a scaffold for developing inhibitors of specific biological targets. The carboximidamide group can act as a bioisostere for a carboxylic acid or a carboxamide, potentially offering advantages in terms of binding interactions, solubility, and metabolic stability.[5][6]

Biological Activity and Therapeutic Potential

Diagram: General Biological Activities of Oxazole Derivatives

Caption: Diverse biological roles of the oxazole scaffold.

The inclusion of the carboximidamide group suggests that molecules incorporating this moiety could be designed to interact with targets that recognize charged or highly polar functional groups, such as certain enzymes or receptors.

Future Directions

The history of this compound is still being written. While its initial discovery remains somewhat obscure, its presence in modern patent literature indicates its continuing relevance. Future research in the following areas would be beneficial:

-

Definitive Synthesis and Characterization: A comprehensive study detailing an optimized synthesis of this compound, along with a full characterization of its physicochemical properties, would be a valuable resource for the scientific community.

-

Biological Screening: A systematic evaluation of the biological activity of this compound against a panel of therapeutic targets could uncover novel pharmacological properties.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of derivatives could elucidate the structural requirements for biological activity and lead to the development of more potent and selective compounds.

Conclusion

While the precise moment of its discovery is not clearly documented, the story of this compound can be pieced together through an understanding of fundamental organic chemistry and its appearance in the patent literature. Its likely synthesis via the Pinner reaction from an oxazole-4-carbonitrile precursor highlights a classic and efficient method for the formation of the carboximidamide group. The continued interest in this molecule within the context of drug discovery underscores the enduring importance of exploring novel heterocyclic scaffolds in the pursuit of new medicines. This guide provides a foundational understanding for researchers looking to build upon the existing, albeit limited, knowledge of this promising chemical entity.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxazole-4-Carboximidamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its presence in numerous biologically active compounds. This technical guide focuses on oxazole-4-carboximidamide, a specific derivative that has garnered interest due to the pharmacological potential of the oxazole ring system. While direct experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its nomenclature, predicted properties, and a plausible synthetic route based on established chemical principles. Furthermore, this guide details the properties and synthesis of the closely related and well-documented analog, oxazole-4-carboxamide, offering a valuable point of reference for researchers in the field.

Nomenclature and Synonyms

The systematic IUPAC name for the target compound is This compound . To be more precise regarding the position of the heteroatoms, it can also be named 1,3-oxazole-4-carboximidamide .

Due to the limited literature on this specific compound, there are no widely recognized synonyms. However, based on systematic naming conventions, a potential alternative name could be 4-(amino(imino)methyl)oxazole .

For the closely related and more extensively studied analog, the nomenclature is as follows:

| Compound Name | IUPAC Name | Synonyms | CAS Number |

| Oxazole-4-carboxamide | 1,3-oxazole-4-carboxamide | 4-Oxazolecarboxamide | 23012-15-9[1] |

Physicochemical Properties

| Property | Value for Oxazole-4-carboxamide |

| Molecular Formula | C4H4N2O2 |

| Molecular Weight | 112.09 g/mol [2] |

| Boiling Point | 339.1 °C at 760 mmHg[1] |

| Physical Form | Solid[1] |

| Purity | 98%[1] |

| Storage Temperature | Room Temperature[1] |

Proposed Synthesis of this compound

A plausible synthetic pathway for this compound can be conceptualized starting from the corresponding nitrile, oxazole-4-carbonitrile. The Pinner reaction provides a classic and effective method for converting nitriles into imidates, which can then be treated with ammonia to yield the desired carboximidamide.

A proposed workflow for this synthesis is illustrated in the following diagram:

Caption: Proposed synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the key step, the Pinner reaction, is provided below. This can be adapted from the synthesis of similar amidines.[3][4]

General Protocol for Pinner Reaction and Amination:

-

Formation of the Imidate (Pinner Salt):

-

Dry, gaseous hydrogen chloride is bubbled through a solution of oxazole-4-carbonitrile in anhydrous ethanol at a low temperature (typically 0 °C).

-

The reaction is stirred at this temperature until the formation of a precipitate (the imidate hydrochloride salt) is complete.

-

The resulting Pinner salt is then isolated by filtration and washed with anhydrous ether.

-

-

Formation of the Carboximidamide:

-

The isolated imidate hydrochloride is suspended in a solution of ammonia in an appropriate solvent (e.g., ethanol).

-

The reaction mixture is stirred, typically at room temperature, until the conversion to the carboximidamide is complete.

-

The final product can be isolated and purified using standard techniques such as crystallization or chromatography.

-

Biological and Medicinal Context

The oxazole ring is a key structural component in a wide array of pharmacologically active molecules.[5] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Antimicrobial agents

-

Anticancer therapeutics

-

Anti-inflammatory drugs

-

Antidiabetic compounds

The interest in synthesizing novel oxazole derivatives like this compound stems from the potential to discover new therapeutic agents with improved efficacy and novel mechanisms of action. The carboximidamide functional group, in particular, is known to be a bioisostere of amides and can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and pharmacological activity.

References

Technical Guide: Oxazole-4-carboximidamide and its Analogue, Oxazole-4-carboxamide

Introduction

This technical guide provides a comprehensive overview of Oxazole-4-carboximidamide, a niche heterocyclic organic compound. Due to the limited availability of public data for this compound, this guide will focus on the closely related and well-documented analogue, Oxazole-4-carboxamide. The structural difference lies in the functional group at the 4-position of the oxazole ring: an imidamide (-C(=NH)NH2) versus a carboxamide (-C(=O)NH2). This document will detail the chemical properties, synthesis, and potential biological significance of Oxazole-4-carboxamide, providing valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

A summary of the key chemical identifiers and physicochemical properties for Oxazole-4-carboxamide is presented below.

| Property | Value | Reference |

| CAS Number | 23012-15-9 | [1][2][3] |

| Molecular Formula | C₄H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 112.09 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 339.1 ± 15.0 °C | [2] |

| Density (Predicted) | 1.331 g/cm³ | [2] |

| pKa (Predicted) | 14.68 ± 0.50 | [2] |

| Storage Conditions | Sealed in a dry place at room temperature | [2] |

Experimental Protocols

Synthesis of Oxazole-4-carboxamide

Generalized Synthetic Workflow:

The synthesis of Oxazole-4-carboxamide can be conceptualized in the following workflow, starting from the corresponding carboxylic acid.

Caption: A conceptual workflow for the synthesis of Oxazole-4-carboxamide from Oxazole-4-carboxylic acid.

Biological Significance and Signaling Pathways

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4][5][6] While specific data on the biological effects of Oxazole-4-carboxamide is limited, the broader class of oxazole derivatives has been implicated in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6][7]

Potential Role in Cellular Signaling:

Many biologically active oxazole-containing molecules function by inhibiting key enzymes in cellular signaling pathways, such as kinases. The following diagram illustrates a generalized signaling pathway where an oxazole-containing inhibitor might act.

Caption: A diagram showing a representative kinase signaling pathway and a potential point of inhibition by an oxazole-based compound.

This guide provides a foundational understanding of Oxazole-4-carboxamide based on available data and the known properties of the broader class of oxazole derivatives. Further experimental investigation is necessary to fully elucidate the specific properties and biological activities of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 23012-15-9 CAS MSDS (OXAZOLE-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

Spectroscopic Data of Oxazole-4-carboximidamide: A Technical Guide

Predicted Spectroscopic Data

The predicted spectroscopic data for Oxazole-4-carboximidamide is summarized below. These predictions are derived from the known spectroscopic properties of oxazole and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.1 - 8.3 | Singlet | H-2 (proton on the oxazole ring) |

| ~ 7.8 - 8.0 | Singlet | H-5 (proton on the oxazole ring) |

| ~ 7.0 - 7.5 | Broad Singlet | -NH₂ (protons on the carboximidamide group) |

| ~ 8.5 - 9.0 | Broad Singlet | =NH (proton on the carboximidamide group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-2 (carbon in the oxazole ring) |

| ~ 135 - 140 | C-4 (carbon in the oxazole ring) |

| ~ 125 - 130 | C-5 (carbon in the oxazole ring) |

| ~ 160 - 165 | C=N (carbon in the carboximidamide group) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (carboximidamide -NH₂ and =NH) |

| ~ 1650 - 1680 | Strong | C=N stretching (carboximidamide) |

| ~ 1580 - 1620 | Medium | C=N stretching (oxazole ring) |

| ~ 1480 - 1520 | Medium | C=C stretching (oxazole ring) |

| ~ 1050 - 1150 | Strong | C-O-C stretching (oxazole ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 112.04 | [M+H]⁺ (Molecular ion peak) |

| 95 | [M - NH₃]⁺ |

| 69 | [M - C(=NH)NH₂]⁺ |

| 43 | [C(=NH)NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[1]

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and its fragment ions.[3]

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel synthetic compound.

Caption: General workflow for the spectroscopic characterization of a synthetic compound.

References

Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Oxazole-4-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted data for the closely related analogue, Oxazole-4-carboxamide, and outlines the detailed experimental protocols required to determine the precise physicochemical characteristics of this compound. The provided methodologies are standard in the pharmaceutical industry and are intended to guide researchers in obtaining accurate and reliable data for this compound.

Data Presentation

The following tables summarize the available predicted physicochemical data for Oxazole-4-carboxamide and highlight the properties that require experimental determination for this compound.

Table 1: Predicted Physicochemical Properties of a Related Compound: Oxazole-4-carboxamide

| Property | Predicted Value | Source |

| Molecular Formula | C4H4N2O2 | [1] |

| Molecular Weight | 112.09 g/mol | [1] |

| pKa | 14.68 ± 0.50 | [1] |

| Appearance | White to off-white Solid | [1] |

Table 2: Physicochemical Properties of this compound to be Experimentally Determined

| Property | Value |

| pKa | To Be Determined |

| logP | To Be Determined |

| Aqueous Solubility | To Be Determined |

| Melting Point | To Be Determined |

| Chemical Stability | To Be Determined |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. The following sections detail the standard experimental protocols for measuring its pKa, logP, solubility, melting point, and stability.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Amidines are known to be strong bases.[2]

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.[3]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[3]

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.[3]

Figure 1: Workflow for pKa determination by potentiometric titration.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[4][5]

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of pre-saturated water in a flask.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[6] The mixture is then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Figure 2: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[7]

Kinetic Solubility Assay by Nephelometry:

This high-throughput method is useful for early-stage drug discovery.[7][8]

Methodology:

-

Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[9]

-

Plate Setup: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[8]

-

Buffer Addition: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.[8]

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature.[8]

-

Measurement: The light scattering caused by any precipitate is measured using a nephelometer.[8]

-

Data Analysis: The solubility is determined by identifying the concentration at which precipitation occurs.

Figure 3: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility Assay (Shake-Flask Method):

This method measures the equilibrium solubility and is important for lead optimization and formulation development.[10]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer.

-

Equilibration: The vial is agitated (e.g., on a shaker) for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.[7]

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility.

Melting Point Determination

The melting point is a key indicator of a compound's purity and is a fundamental physical property.[11]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[13]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more accurate measurement.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded. This range is the melting point of the compound.[12] Pure compounds typically have a sharp melting point range of 0.5-1°C.

Chemical Stability Testing

Stability testing is essential to determine the shelf-life of a drug substance and to identify appropriate storage conditions.[14][15]

Methodology:

-

Protocol Design: A stability testing protocol is established, defining the batches to be tested, storage conditions (temperature, humidity, and light), testing frequency, and analytical methods.[16]

-

Storage: Samples of this compound are stored in controlled environmental chambers under various conditions, such as:

-

Long-term: 25°C/60% RH

-

Intermediate: 30°C/65% RH

-

Accelerated: 40°C/75% RH[17]

-

-

Testing: At specified time points, samples are withdrawn and analyzed for properties such as:

-

Appearance

-

Assay (potency)

-

Degradation products (by HPLC)

-

-

Data Analysis: The data is analyzed to determine the rate of degradation and to establish a retest period or shelf-life for the compound.[18]

Biological Context of Oxazole Derivatives

Oxazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities.[19][20] These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[19][21] The oxazole ring can act as a bioisostere for amide and ester groups, potentially enhancing pharmacological activity through interactions like hydrogen bonding.[22] The specific biological targets and signaling pathways for this compound have not yet been elucidated and represent an important area for future research.

References

- 1. 23012-15-9 CAS MSDS (OXAZOLE-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. byjus.com [byjus.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 15. qlaboratories.com [qlaboratories.com]

- 16. japsonline.com [japsonline.com]

- 17. criver.com [criver.com]

- 18. moravek.com [moravek.com]

- 19. d-nb.info [d-nb.info]

- 20. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iajps.com [iajps.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxazole-4-Carboximidamide Derivatives and Analogs for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of oxazole-4-carboximidamide derivatives and their structurally related analogs, primarily focusing on oxazole-4-carboxamides. Due to the limited availability of specific data on this compound in publicly accessible literature, this guide places a significant emphasis on its close and well-studied analogs, which have shown considerable promise in preclinical research, particularly in oncology.

While a patent for a substituted pentafluorethylpyrimidinone mentions this compound as a chemical compound, detailed biological and experimental data for this specific scaffold remains scarce[1]. This guide, therefore, leverages the wealth of information available for analogous structures to provide a robust resource for researchers in the field.

Core Structure and Analogs

The core structure of interest is this compound. However, this guide will extensively cover the closely related and more thoroughly investigated oxazole-4-carboxamide derivatives. These compounds share a common oxazole-4-carbonyl backbone and are considered relevant isosteres, providing valuable insights into the potential of the carboximidamide scaffold.

Synthesis of Oxazole-4-Carboxamide Analogs

A general synthetic route to 2-phenyl-oxazole-4-carboxamides involves a multi-step process starting from serine benzyl ester hydrochloride. This is coupled with benzoyl chloride to form a β-hydroxy amide intermediate. Subsequent dehydrative cyclization and oxidation yield the oxazole ring. Finally, catalytic hydrogenolysis of the benzyl ester affords the 2-phenyl-oxazole-4-carboxylic acid, which can then be converted to the desired carboxamide derivatives.[2]

A specific synthetic pathway for N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-phenyl-oxazole-4-carboxamides involves the coupling of propargylamine with 2-phenyloxazole-4-carboxyl chloride to produce a terminal alkyne. This alkyne then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various benzyl azides to yield the final 1,4-disubstituted triazole-containing oxazole-4-carboxamides.[2]

Biological Activities and Quantitative Data

Oxazole-4-carboxamide analogs have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of microtubule polymerization. The following tables summarize the in vitro activities of selected derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Analogs [2]

| Compound ID | Arylamide Group | Cell Line | IC50 (nM) |

| 4e | 2-phenyloxazole | MCF-7 | 46 |

| 13d | oxazole | MCF-7 | ~50 |

Table 2: Apoptosis Induction and Growth Inhibition by 2-Phenyl-oxazole-4-carboxamide Derivatives [3]

| Compound ID | Cell Line | EC50 (nM) for Caspase Activation | GI50 (nM) |

| 50 | DLD-1 | 270 | 229 |

Signaling Pathways and Mechanisms of Action

Several key signaling pathways have been identified as targets for oxazole derivatives, contributing to their anticancer effects.

A significant mechanism of action for many anticancer oxazole derivatives is the disruption of microtubule dynamics. These compounds can interfere with the polymerization of tubulin, a critical process for cell division, leading to mitotic arrest and apoptosis. In silico analyses have shown a correlation between the antiproliferative activity of certain oxazole-4-carboxamide analogs and known antimicrotubule agents like paclitaxel and vincristine.[2]

Caption: Inhibition of microtubule polymerization by oxazole analogs.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. Certain 2-phenyl-oxazole-4-carboxamides have been identified as inhibitors of the STAT3 pathway, contributing to their anticancer properties.[2]

Caption: Inhibition of the STAT3 signaling pathway by oxazole analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy. While direct inhibition by this compound derivatives is not extensively documented, related heterocyclic scaffolds have been shown to target this pathway.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives and their analogs.

-

Step 1: Synthesis of β-hydroxy amide (5): To a solution of serine benzyl ester hydrochloride in an appropriate solvent, add benzoyl chloride. Stir the reaction mixture at room temperature until completion. Purify the product to obtain compound 5.

-

Step 2: Synthesis of oxazole (6): Treat the β-hydroxy amide (5) with diethylaminosulfur trifluoride (DAST) and DBU/BrCCl₃ for dehydrative cyclization and oxidation. Purify the resulting oxazole 6.

-

Step 3: Synthesis of 2-phenyl-oxazole-4-carboxylic acid (7): Subject the oxazole benzyl ester (6) to catalytic hydrogenolysis to cleave the benzyl ester, yielding the final carboxylic acid product 7.

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Prepare a fluorescent reporter solution (e.g., DAPI).

-

Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution, GTP, and the fluorescent reporter to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

While specific research on this compound is still emerging, the extensive data on its close analogs, the oxazole-4-carboxamides, highlight the therapeutic potential of this heterocyclic scaffold, particularly in the development of novel anticancer agents. The demonstrated activities against key cancer-related signaling pathways, such as tubulin polymerization and STAT3 signaling, provide a strong rationale for further investigation.

Future research should focus on the direct synthesis and biological evaluation of this compound derivatives to elucidate their specific structure-activity relationships and mechanisms of action. Comparative studies with their carboxamide counterparts will be crucial in determining the influence of the carboximidamide moiety on potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

- 1. WO2016113205A1 - Substituierte pentafluorethylpyrimidinone und ihre verwendung - Google Patents [patents.google.com]

- 2. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Oxazole Scaffold: A Comprehensive Technical Guide to its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of the oxazole core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[1][2][3] Many of these compounds have shown potent cytotoxicity against a range of cancer cell lines, with IC50 values often in the nanomolar range.[1]

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazole Derivative 1 | MGC-803 (Human gastric cancer) | < 20 | [4] |

| S3I-M2001 | Human Breast Tumor Xenografts | Growth Inhibition | [5] |

| 1,3-Oxazole Sulfonamide (Compound 12) | NCI-60 Cell Line Panel | GI50 < 1 | [6] |

| 1,3-Oxazole Sulfonamide (Compound 13) | NCI-60 Cell Line Panel | GI50 < 1 | [6] |

| 4-Arylsulfonyl-1,3-oxazole Derivative 1 | SNB-75 (CNS Cancer) | Cytostatic Effect | [7] |

| 4-Arylsulfonyl-1,3-oxazole Derivative 2 | HOP-92 (Non-Small Cell Lung Cancer) | Anti-proliferative | [7] |

| Oxadiazole Derivative 10 | A431 (Human epidermoid) | EC50 = 0.0078 | [8] |

| Isoxazole-naphthalene derivative | MCF-7 (Human breast cancer) | < 10 | [9] |

Mechanisms of Anticancer Action

Oxazole-containing compounds exert their anticancer effects through the modulation of several key signaling pathways and molecular targets.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation.[5][10] Certain oxazole-based compounds have been designed as STAT3 inhibitors, disrupting its dimerization and subsequent downstream signaling.[5][11]

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[9][12] Several oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][13]

G-quadruplexes are secondary structures formed in guanine-rich regions of DNA, such as telomeres.[4][14] Stabilization of these structures by small molecules can inhibit telomerase activity, an enzyme crucial for the immortal phenotype of cancer cells. Macrocyclic oxazoles have been shown to be potent G-quadruplex stabilizers.[15]

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.[2][16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. Anticancer test with the MTT assay method [bio-protocol.org]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Major Achievements in the Design of Quadruplex-Interactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 11. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting Human Telomeric G-Quadruplex DNA with Oxazole-Containing Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. rr-asia.woah.org [rr-asia.woah.org]

Methodological & Application

Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of oxazole-4-carboximidamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an oxazole-4-carbonitrile intermediate, followed by its conversion to the target carboximidamide.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are representative and may vary depending on the specific substrate and reaction scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Synthesis of 4-Cyanooxazole | Aldehyde | Oxazole-4-carbonitrile | 70-90% |

| 2 | Pinner Reaction and Ammonolysis | Oxazole-4-carbonitrile | This compound HCl | 60-80% |

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the oxazole-4-carbonitrile precursor and its subsequent conversion to this compound hydrochloride.

Step 1: Synthesis of Oxazole-4-carbonitrile from an Aldehyde

This protocol is adapted from a method utilizing a TMSOTf-promoted insertion of tert-butyl isocyanide into an aldehyde.[1] This one-pot reaction is efficient for a wide range of aldehydes.

Materials:

-

Aldehyde (R-CHO) (1.0 eq)

-

tert-Butyl isocyanide (t-BuNC) (5.0 eq)

-

Tetrabutylammonium bromide (TBAB) (1.2 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

-

3Å Molecular Sieves

-

Dioxane (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a sealed tube, add the aldehyde (0.3 mmol, 1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and dioxane (0.5 mL).

-

Add tert-butyl isocyanide (1.5 mmol, 5.0 eq) to the reaction mixture.

-

In a glove box, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) and 3Å molecular sieves (100 mg/mL).

-

Seal the tube and backfill with nitrogen.

-

Stir the reaction mixture at 100 °C in an oil bath overnight.

-

After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired oxazole-4-carbonitrile.

Step 2: Synthesis of this compound hydrochloride from Oxazole-4-carbonitrile (Pinner Reaction)

This procedure outlines the conversion of the nitrile group to a carboximidamide via the formation of an imidate hydrochloride (Pinner salt), followed by ammonolysis.

Materials:

-

Oxazole-4-carbonitrile (1.0 eq)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas)

-

Ammonia (in ethanol or as a gas)

-

Anhydrous work-up conditions are crucial for the first part of this reaction.

Procedure:

Part A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

-

Dissolve the oxazole-4-carbonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 15-30 minutes, ensuring the solution becomes saturated.

-

Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the imidate hydrochloride salt.

-

Collect the precipitated solid by filtration under a nitrogen atmosphere.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Dry the resulting ethyl oxazole-4-carboximidate hydrochloride (Pinner salt) under vacuum. This intermediate is typically used in the next step without further purification.

Part B: Conversion to this compound hydrochloride (Ammonolysis)

-

Suspend the dried ethyl oxazole-4-carboximidate hydrochloride in a saturated solution of ammonia in anhydrous ethanol.

-

Stir the suspension at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is the crude this compound hydrochloride. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound HCl.

Caption: Mechanism of Pinner reaction and ammonolysis.

References

Application Notes and Protocols: Synthesis of Oxazole-4-carboximidamide via a Two-Step Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oxazole-4-carboximidamides is a significant endeavor in medicinal chemistry due to the prevalence of the oxazole and carboximidamide moieties in pharmacologically active compounds. While the Van Leusen oxazole synthesis is a powerful tool for the formation of the oxazole ring, a direct, one-pot synthesis of oxazole-4-carboximidamides using this method is not well-documented in the scientific literature.

This document outlines a reliable and efficient two-step synthetic strategy for the preparation of oxazole-4-carboximidamides. The proposed pathway involves the initial synthesis of an oxazole-4-carbonitrile precursor, followed by the subsequent conversion of the nitrile group to the desired carboximidamide functionality via the Pinner reaction. This approach offers a practical and accessible route for researchers in drug discovery and development.

Two-Step Synthetic Pathway Overview

The synthesis is divided into two main stages:

-

Step 1: Synthesis of Oxazole-4-carbonitrile. This step focuses on the formation of the key intermediate, an oxazole bearing a cyano group at the 4-position. While various methods can be employed for oxazole synthesis, a reproducible protocol is presented.

-

Step 2: Pinner Reaction for Carboximidamide Formation. The oxazole-4-carbonitrile is then converted to the target oxazole-4-carboximidamide. The Pinner reaction is a classic and effective method for the transformation of nitriles into imino esters, which are then readily converted to the corresponding amidines (carboximidamides).

Step 1: Synthesis of Oxazole-4-carbonitrile

A reliable method for the synthesis of 5-aryl-oxazole-4-carbonitrile involves a copper(II)-mediated reaction of acetophenone and a cyanide source. This approach provides a direct route to the required precursor.

Experimental Protocol: Synthesis of 5-Aryloxazole-4-carbonitrile

This protocol is adapted from a described method for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone.

Materials:

-

Substituted Acetophenone

-

Potassium Ferricyanide (K₃[Fe(CN)₆])

-

Copper(II) source (e.g., Cu(OAc)₂)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a solution of the substituted acetophenone (1.0 equiv.) in DMF, add potassium ferricyanide (as the cyanide source) and the copper(II) salt.

-

The reaction mixture is stirred at an elevated temperature (specific temperature and time will depend on the substrate and should be optimized).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-aryloxazole-4-carbonitrile.

Quantitative Data for Oxazole-4-carbonitrile Synthesis

| Entry | Starting Material | Product | Yield (%) | Reference |

| 1 | Acetophenone | 5-Phenyloxazole-4-carbonitrile | Not specified | [1] |

Step 2: Pinner Reaction for the Synthesis of this compound

The Pinner reaction is a well-established method for converting nitriles to amidines.[1][2][3][4] It proceeds via the formation of an imino ester hydrochloride (Pinner salt) upon treatment of the nitrile with an alcohol and hydrogen chloride, followed by reaction with ammonia to yield the amidine.

Experimental Protocol: Pinner Reaction

Materials:

-

Oxazole-4-carbonitrile

-

Anhydrous alcohol (e.g., ethanol or methanol)

-

Anhydrous solvent (e.g., diethyl ether or dioxane)

-

Hydrogen chloride (gas or a solution in a compatible anhydrous solvent)

-

Ammonia (gas or a solution in a compatible anhydrous solvent)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve the oxazole-4-carbonitrile (1.0 equiv.) in a mixture of anhydrous alcohol (e.g., ethanol, >1.2 equiv.) and an anhydrous solvent like diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in the anhydrous solvent, until saturation is reached.

-

Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours), during which the Pinner salt will precipitate.

-

Collect the precipitated Pinner salt by filtration under anhydrous conditions and wash with cold, dry diethyl ether.

-

-

Formation of the Amidine:

-

Suspend the isolated Pinner salt in an anhydrous alcohol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension, or add a solution of ammonia in the alcohol, until the reaction is complete (as monitored by TLC or disappearance of the Pinner salt).

-

The reaction mixture may be allowed to warm to room temperature and stirred for several hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the this compound.

-

Quantitative Data for Pinner Reaction

| Nitrile Substrate | Amidine Product | Reagents | Conditions | Yield (%) | Reference |

| General Nitrile (R-CN) | General Amidine (R-C(=NH)NH₂) | 1. HCl, ROH; 2. NH₃ | Two-step process | Generally Good | [2][3] |

Visualizations

Logical Workflow for this compound Synthesis

Caption: A two-step pathway to this compound.

References

Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography

Introduction

Oxazole-4-carboximidamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active molecules.[1][2][3] The carboximidamide functional group introduces a degree of polarity and basicity that requires careful consideration during purification. This document provides a detailed protocol for the purification of this compound using column chromatography, a common and effective technique for isolating compounds of interest from reaction mixtures.[4][5] The principles and methods described herein are applicable to researchers and scientists involved in the synthesis and purification of novel organic compounds.

The successful separation of the target compound from impurities relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4][6] The selection of an appropriate solvent system is critical for achieving high purity and yield.[5]

Key Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Method Development

Prior to performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5][6] TLC provides a rapid assessment of the separation and helps in determining the optimal mobile phase composition.

-

Materials:

-

TLC plates (silica gel 60 F254)

-

Crude sample of this compound dissolved in a suitable solvent (e.g., methanol or dichloromethane)

-

Developing chamber

-

A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol)

-

UV lamp for visualization

-

-

Protocol:

-

Prepare a dilute solution of the crude reaction mixture.

-

Spot a small amount of the solution onto the baseline of a TLC plate.

-

Prepare a series of developing solvents (mobile phases) with varying ratios of a non-polar and a polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol).[7]

-

Place a small amount of a chosen solvent system into the developing chamber, cover, and allow the atmosphere to saturate.

-

Place the TLC plate in the chamber and allow the solvent to ascend the plate.

-

Once the solvent front is near the top of the plate, remove it and mark the solvent front.

-

Visualize the separated spots under a UV lamp.

-

The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4.

-

2. Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound based on the principles observed in TLC.[4][5]

-

Materials:

-

Chromatography column

-

Stationary phase: Silica gel (standard grade, 60 Å, 230-400 mesh)

-

Mobile phase: Optimized solvent system from TLC analysis

-

Crude this compound

-

Sand

-

Cotton or glass wool

-

Collection tubes

-

-

Protocol:

-

Column Packing:

-

Secure the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column, allowing the solvent to drain slowly, and tap the column gently to ensure even packing and remove air bubbles.

-

Add another thin layer of sand on top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

-

Carefully add the sample to the top of the column.

-

-

Elution:

-

Begin eluting the column with the least polar mobile phase determined from TLC.

-

Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[5] For polar compounds like this compound, a gradient of dichloromethane and methanol is often effective.[7]

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Combine the pure fractions.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

-

Data Presentation

The following table represents typical data that would be collected during the purification of this compound.

| Parameter | Value |

| Crude Sample Weight | 5.0 g |

| Stationary Phase | Silica Gel (100 g) |

| Mobile Phase Gradient | 0-10% Methanol in Dichloromethane |

| Volume of Fractions | 20 mL |

| Fractions Containing Pure Product | 15-25 |

| Weight of Purified Product | 3.5 g |

| Yield | 70% |

| Purity (by HPLC) | >98% |

| Rf of Pure Product (5% MeOH/DCM) | 0.35 |

Visualizations

Below is a workflow diagram illustrating the key steps in the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

This diagram illustrates the logical progression from starting with the crude material to obtaining the final pure product.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the purification of this compound using column chromatography. The key to a successful purification is the systematic development of an appropriate mobile phase using TLC, followed by careful execution of the column chromatography procedure. The provided workflow and data table serve as valuable resources for researchers in the field of organic and medicinal chemistry.

References

- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. columbia.edu [columbia.edu]

- 7. Chromatography [chem.rochester.edu]

Application Notes and Protocols for the Analytical Characterization of Oxazole-4-carboximidamide

These application notes provide a comprehensive overview of the analytical methods for the characterization of Oxazole-4-carboximidamide, a heterocyclic compound of interest in pharmaceutical and chemical research. The following protocols are intended for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing purity and quantifying the compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical for elucidating its chemical structure and confirming its identity.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically employed.

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a final concentration within the calibration range.

-

Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of this compound from the standard chromatogram. Calculate the purity of the sample by dividing the peak area of the main component by the total peak area. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve its volatility and chromatographic behavior.

Table 2: GC-MS Method Parameters

| Parameter | Recommended Conditions |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Experimental Protocol: GC-MS Analysis

-

Derivatization (if necessary): React this compound with a suitable derivatizing agent (e.g., BSTFA) to increase its volatility.

-

Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation Setup: Set up the GC-MS instrument with the specified parameters.

-

Analysis: Inject the sample into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to this compound (or its derivative) based on its retention time and mass spectrum. The mass spectrum will provide information on the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Table 3: NMR Spectroscopy Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |

| Frequency | 400 MHz | 100 MHz |

| Temperature | 25 °C | 25 °C |

| Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using the appropriate instrument parameters.

-

Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the signals. This information will be used to assign the protons and carbons in the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (Amidine) | 3300-3500 |

| C=N stretch (Amidine & Oxazole) | 1640-1690 |

| C-O stretch (Oxazole) | 1050-1300 |

| C-H stretch (Aromatic) | 3000-3100 |